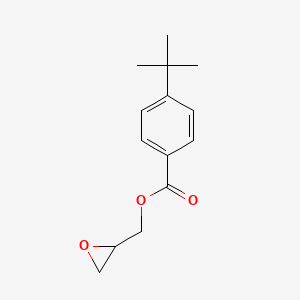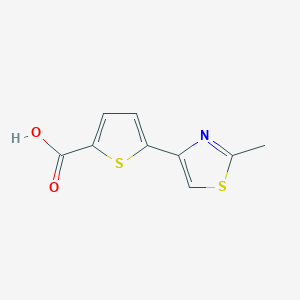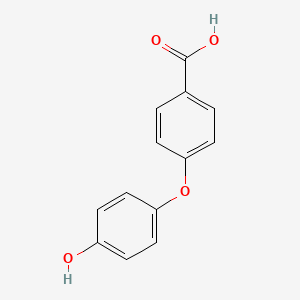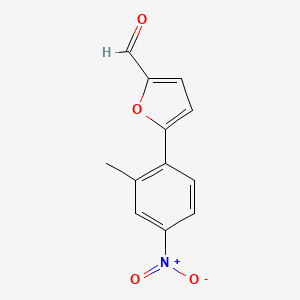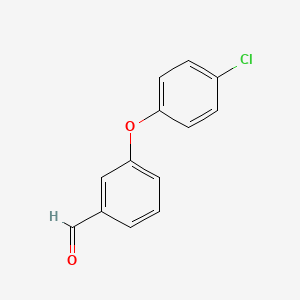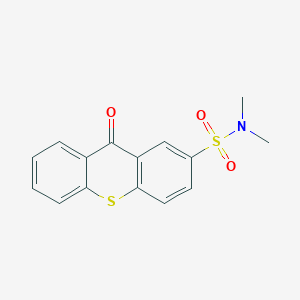
9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-
描述
准备方法
Synthetic Routes and Reaction Conditions
One method for synthesizing thiothixene involves the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. This is followed by a condensation reaction and an amine exchange to obtain the intermediate ketone . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for thiothixene are similar to laboratory synthesis but on a larger scale. These methods often involve optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Thiothixene undergoes various chemical reactions, including:
Oxidation: Thiothixene can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiothixene to its corresponding thioxanthene derivatives.
Substitution: Thiothixene can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thioxanthene derivatives. These products can have different pharmacological properties and applications .
科学研究应用
Thiothixene has several scientific research applications:
作用机制
Thiothixene acts as an antagonist on various postsynaptic receptors, including dopaminergic (D1, D2, D3, D4), serotonergic (5-HT1, 5-HT2), histaminergic (H1), alpha1/alpha2, and muscarinic (M1, M2) receptors . By blocking these receptors, thiothixene helps manage symptoms of psychotic disorders. The blockade of dopaminergic receptors is particularly important in reducing positive symptoms of schizophrenia, such as hallucinations and delusions .
相似化合物的比较
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with similar antipsychotic properties.
Trifluoperazine: A phenothiazine derivative with comparable pharmacological effects.
Fluphenazine: Another phenothiazine with similar uses in treating psychotic disorders.
Uniqueness
Thiothixene is unique due to its specific receptor binding profile and its efficacy in managing treatment-resistant schizophrenia. Its chemical structure allows for distinct interactions with neurotransmitter systems, making it a valuable compound in both clinical and research settings .
属性
IUPAC Name |
N,N-dimethyl-9-oxothioxanthene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-16(2)21(18,19)10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)20-14/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCIJUOPVFDTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348879 | |
| Record name | 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3285-53-8 | |
| Record name | N,N-Dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003285538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N dimethyl-9-oxothioxanfhene-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-9-OXO-9H-THIOXANTHENE-2-SULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU533UK2U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)
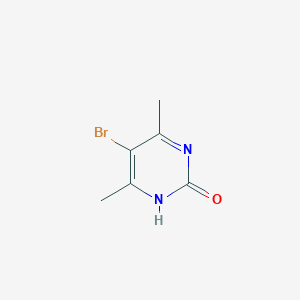
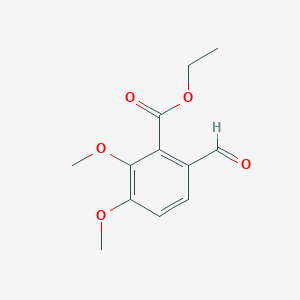

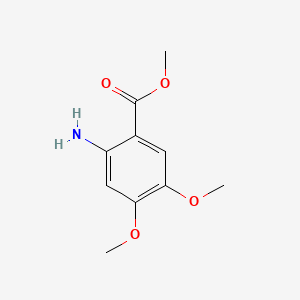
![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)
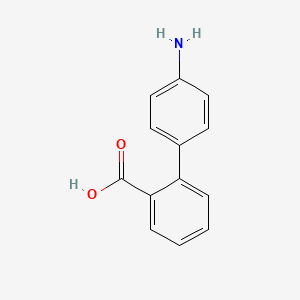
![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)
